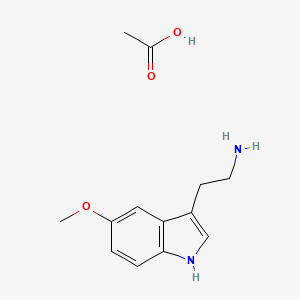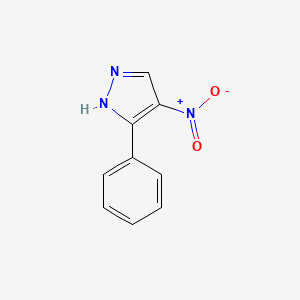
1-(Diethoxyphosphoryl)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1-(Diethoxyphosphoryl)ethyl acetate is typically synthesized through the Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction conditions for this synthesis include heating the reactants to a temperature of around 170°C and maintaining a reaction pressure of 0.5 to 2.0 MPa . The reaction is carried out in a solvent such as toluene, and the product is purified using a thin-film evaporator .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified using distillation and other separation techniques .
化学反応の分析
Types of Reactions
1-(Diethoxyphosphoryl)ethyl acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphonates.
Substitution: It undergoes nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives .
科学的研究の応用
1-(Diethoxyphosphoryl)ethyl acetate has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 1-(Diethoxyphosphoryl)ethyl acetate involves the formation of a phosphonate anion when it is added to a base such as sodium methoxide. This anion can then react with carbonyl compounds to form alkenes through the Horner-Wadsworth-Emmons reaction . The reaction proceeds with high regioselectivity, typically forming the E-alkene as the major product .
類似化合物との比較
Similar Compounds
Trimethyl phosphonoacetate: Similar in structure but with methyl groups instead of ethyl groups.
Triethyl 2-phosphonopropionate: Similar but with an additional carbon in the backbone.
Uniqueness
1-(Diethoxyphosphoryl)ethyl acetate is unique due to its high reactivity and selectivity in the Horner-Wadsworth-Emmons reaction. Its ability to form stable phosphonate anions makes it a valuable reagent in organic synthesis .
特性
CAS番号 |
4124-94-1 |
|---|---|
分子式 |
C8H17O5P |
分子量 |
224.19 g/mol |
IUPAC名 |
1-diethoxyphosphorylethyl acetate |
InChI |
InChI=1S/C8H17O5P/c1-5-11-14(10,12-6-2)8(4)13-7(3)9/h8H,5-6H2,1-4H3 |
InChIキー |
DPXYOLOTFDZJPX-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(C)OC(=O)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


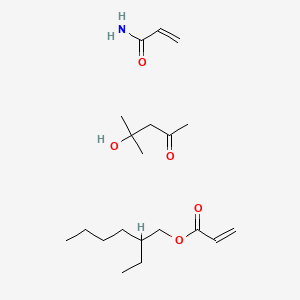
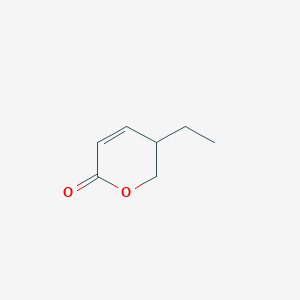

![N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14142083.png)
![5',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B14142086.png)
![4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B14142089.png)
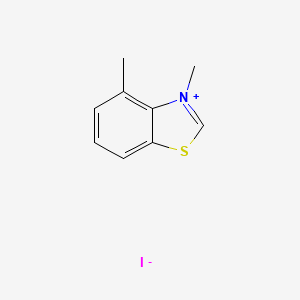
![N-1,3-Benzodioxol-5-yl-I+/--[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide](/img/structure/B14142097.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14142117.png)
![1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14142121.png)

